![molecular formula C10H10FN3O2S B11756989 2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid CAS No. 1856041-25-2](/img/structure/B11756989.png)
2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid is a synthetic organic compound that features a pyrazole ring substituted with a fluorothiophene moiety and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Synthesis of 5-fluorothiophene-2-carbaldehyde: This can be achieved through the fluorination of thiophene-2-carbaldehyde using a fluorinating agent such as Selectfluor.
Formation of 5-fluorothiophen-2-ylmethylamine: The aldehyde is then reduced to the corresponding alcohol, followed by conversion to the amine via reductive amination.
Construction of the pyrazole ring: The amine is reacted with a suitable hydrazine derivative to form the pyrazole ring.
Introduction of the acetic acid group: The final step involves the acylation of the pyrazole with chloroacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The fluorothiophene moiety can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can interact with various amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-1-yl)acetic acid: Lacks the fluorothiophene moiety, resulting in different chemical and biological properties.
5-Fluoro-2-thiophenecarboxylic acid: Contains the fluorothiophene moiety but lacks the pyrazole ring.
1-(5-Fluorothiophen-2-yl)-3-(2-hydroxyethyl)urea: Contains both the fluorothiophene and a different functional group.
Uniqueness
2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid is unique due to the combination of the fluorothiophene moiety and the pyrazole ring, which imparts specific chemical and biological properties that are not found in similar compounds
Properties
CAS No. |
1856041-25-2 |
|---|---|
Molecular Formula |
C10H10FN3O2S |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-[4-[(5-fluorothiophen-2-yl)methylamino]pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C10H10FN3O2S/c11-9-2-1-8(17-9)4-12-7-3-13-14(5-7)6-10(15)16/h1-3,5,12H,4,6H2,(H,15,16) |
InChI Key |
ODHXUSRMKYQGMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)F)CNC2=CN(N=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,3-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756913.png)
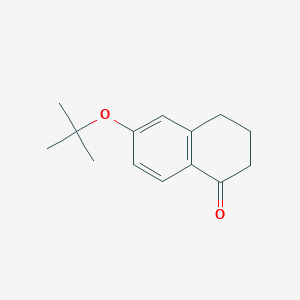
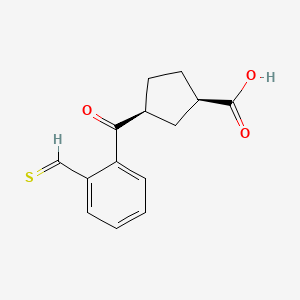
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11756934.png)
![(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone](/img/structure/B11756940.png)
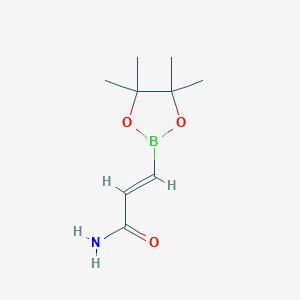
![2-[1-(4-Bromophenyl)cyclopropyl]ethan-1-amine](/img/structure/B11756944.png)
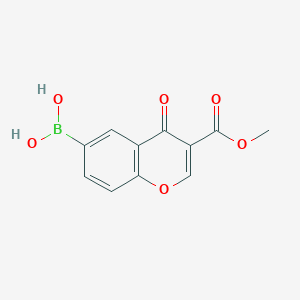
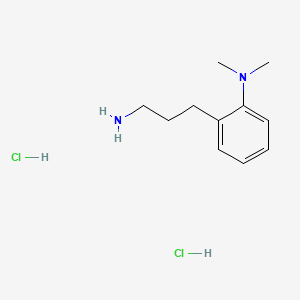
![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)
![3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11756967.png)
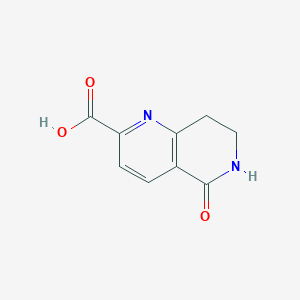
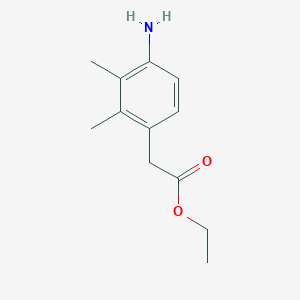
![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756983.png)
